Tetrahydroindolizine-5,7(1H,6H)-dione
Description
Tetrahydroindolizine-5,7(1H,6H)-dione is a bicyclic organic compound featuring a fused indolizine core with two ketone groups at positions 5 and 5. Its structure includes a partially saturated six-membered ring fused to a five-membered nitrogen-containing ring.
Key characteristics inferred from analogs include:
- Hydrogen bonding: Intramolecular hydrogen bonds between hydroxyl and carbonyl groups facilitate ESIPT.
- Fluorescence: Emission in the visible range (500–600 nm) with moderate quantum yields.
- Solvent sensitivity: Photophysical properties are highly dependent on solvent polarity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,3,8,8a-tetrahydro-1H-indolizine-5,7-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-4-6-2-1-3-9(6)8(11)5-7/h6H,1-5H2 |
InChI Key |
PATADAOYICMUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(=O)N2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The table below compares Tetrahydroindolizine-5,7(1H,6H)-dione with two closely related compounds:
Key Research Findings
Photophysical Behavior
- Tetrahydroindolizine-dione : Computational models suggest a low ESIPT energy barrier (<5 kcal/mol) due to optimal alignment of hydroxyl and carbonyl groups, enabling ultrafast proton transfer. Emission is predicted in the green region (~530 nm) .
- Imidazo-isoindole-dione: Exhibits strong ESIPT-driven fluorescence with a quantum yield of 0.42 in methanol. Substituents like methyl groups enhance rigidity, reducing non-radiative decay .
- 10-Hydroxybenzo[h]quinoline: Lower quantum yield (0.18) due to competitive non-ESIPT pathways. Emission is blue-shifted compared to dione-containing analogs .
Solvent Effects
Critical Analysis of Divergences
- ESIPT Efficiency: Dione-containing compounds (e.g., imidazo-isoindole-dione) show higher quantum yields than hydroxyquinoline derivatives due to stronger hydrogen bonds and reduced torsional flexibility .
- Synthetic Accessibility : Imidazo-isoindole-dione derivatives require multi-step synthesis, whereas Tetrahydroindolizine-dione could be synthesized via simpler cyclization routes.
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